N-(thiophen-3-ylmethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-(thiophen-3-ylmethyl)picolinamide”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo various chemical reactions. For instance, thiophenes can react with electrophiles, and the positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring . Moreover, thiophenes can be synthesized from acyclic precursors through heterocyclization of functionalized alkynes .Scientific Research Applications
Chemical Synthesis and Reactions
Research has shown that N-(thiophen-3-ylmethyl)picolinamide derivatives participate in facile syntheses of heterocycles, demonstrating their utility in creating complex molecular structures. For instance, these derivatives undergo cycloaddition reactions to yield thiophene and aniline derivatives, which exhibit promising biological activities (E. Darwish, 2008). Such reactions underscore their versatility in organic synthesis, providing a pathway to synthesize a variety of biologically active compounds.
Material Science and Organic Electronics
In the field of materials science, specifically in the development of organic electronics, this compound derivatives have been used to design phosphorescent iridium(III) complexes. These complexes are applied in red and white organic light-emitting diodes (OLEDs), showing excellent performance and color stability (Peng Tao et al., 2017). This indicates their potential in advancing OLED technology with implications for display and lighting applications.
Nuclear Waste Treatment
The compound's derivatives have also been explored for selective An/Ln separation from radioactive waste, highlighting their relevance in environmental and nuclear waste management (A. Casnati et al., 2005). Such applications are critical for the safe and efficient disposal or recycling of nuclear materials.
Anticancer Research
Moreover, this compound derivatives have been involved in the synthesis of complexes with potential anticancer activities. Studies on various metal complexes have shown promising cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents (S. V. van Rijt et al., 2009). These findings suggest avenues for the development of new anticancer drugs.
Corrosion Inhibition
Additionally, these derivatives have demonstrated efficacy as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. This is particularly relevant in industrial applications where metal preservation is crucial (D. Daoud et al., 2014). The study of such inhibitors can lead to the development of more durable materials and coatings.
Future Directions
Thiophene derivatives, including “N-(thiophen-3-ylmethyl)picolinamide”, have shown important applications in the field of medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-11(10-3-1-2-5-12-10)13-7-9-4-6-15-8-9/h1-6,8H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXDNMPVUELFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.